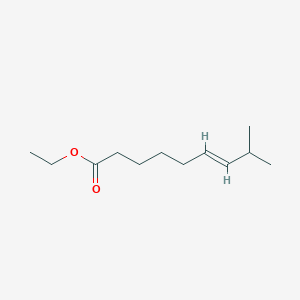
Ethyl (E)-8-methylnon-6-enoate
Cat. No. B154035
Key on ui cas rn:
75335-54-5
M. Wt: 198.3 g/mol
InChI Key: IXHFFNCBURGATB-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05116813
Procedure details


223.12 g (1 mol) of ethyl 6-bromohexanoate and 275.4 g (1.05 mol) of triphenyl phosphine were refluxed for 36 hours in 1.5 l of acetonitrile. After the reaction was terminated, 500 ml of acetonitrile was distilled off, then the reaction mixture was dried. Into the dried mixture, 72.11 g (1 mol) of isobutyl aldehyde was added and stirred. Controlling the reaction temperature in the range of 25°-35° C., 40 g (1 mol) of oily (60%) sodium hydride was carefully added. Then, the reaction mixture was stirred over night at room temperature. After the reaction was ended, 500 g of water was added into the reaction mixture, the oil layer was then separated and the water layer was extracted twice with 300 ml of hexane. The organic layers were combined and washed with 300 ml of water, solvent was removed in vacuum under reduced pressure, and then distilled under 2 mm Hg to obtain 122.8 g of ethyl 8-methyl-6-nonenoate (Yield: 62% based upon the starting material).



[Compound]
Name
isobutyl aldehyde
Quantity
72.11 g
Type
reactant
Reaction Step Two



Yield
62%
Identifiers


|
REACTION_CXSMILES
|
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8].C1(P([C:25]2[CH:30]=[CH:29]C=CC=2)C2C=CC=CC=2)C=CC=CC=1.[H-].[Na+].O.[C:34](#N)C>>[CH3:34][CH:30]([CH3:29])[CH:25]=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
223.12 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCCCC(=O)OCC
|
|
Name
|
|
|
Quantity
|
275.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
1.5 L
|
|
Type
|
reactant
|
|
Smiles
|
C(C)#N
|
Step Two
[Compound]
|
Name
|
isobutyl aldehyde
|
|
Quantity
|
72.11 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
500 g
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the reaction was terminated
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
500 ml of acetonitrile was distilled off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was dried
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was carefully added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
Then, the reaction mixture was stirred over night at room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the oil layer was then separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the water layer was extracted twice with 300 ml of hexane
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 300 ml of water, solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was removed in vacuum under reduced pressure
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled under 2 mm Hg
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C=CCCCCC(=O)OCC)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 122.8 g | |
| YIELD: PERCENTYIELD | 62% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
